molecular formula C12H7NO2S B13084115 2-(5-Cyanothiophen-4-YL)benzoicacid

2-(5-Cyanothiophen-4-YL)benzoicacid

Cat. No.: B13084115
M. Wt: 229.26 g/mol
InChI Key: DGJXKRTXLSURKV-UHFFFAOYSA-N
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Description

2-(5-Cyanothiophen-4-YL)benzoic acid is an organic compound with the molecular formula C12H7NO2S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 5-cyanothiophen-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyanothiophen-4-YL)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, the reaction involves the coupling of 5-cyanothiophene-2-boronic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 2-(5-Cyanothiophen-4-YL)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyanothiophen-4-YL)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(5-Cyanothiophen-4-YL)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Cyanothiophen-4-YL)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Cyanothiophen-2-yl)benzoic acid
  • 4-(5-Aminosulfonylthiophen-2-yl)benzoic acid
  • 4-(5-Methylpyridin-2-yl)benzoic acid

Uniqueness

2-(5-Cyanothiophen-4-YL)benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

2-(2-cyanothiophen-3-yl)benzoic acid

InChI

InChI=1S/C12H7NO2S/c13-7-11-9(5-6-16-11)8-3-1-2-4-10(8)12(14)15/h1-6H,(H,14,15)

InChI Key

DGJXKRTXLSURKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(SC=C2)C#N)C(=O)O

Origin of Product

United States

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